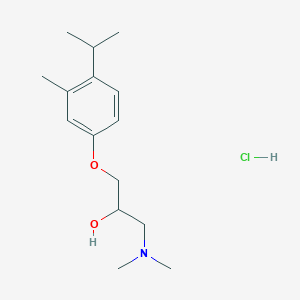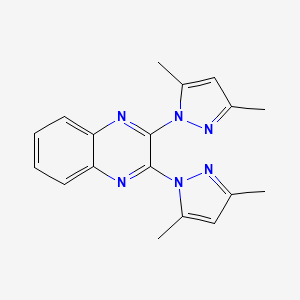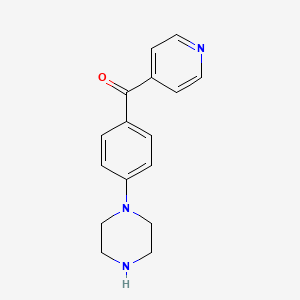
1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is widely used in the treatment of hypertension, angina, arrhythmias, and other cardiovascular diseases. Propranolol was first synthesized in the late 1950s and has since become one of the most commonly prescribed medications in the world. In addition to its therapeutic uses, propranolol has also been the subject of extensive scientific research due to its unique pharmacological properties.
Wirkmechanismus
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of the hormone adrenaline. By blocking these receptors, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and other physiological responses to stress.
Biochemical and Physiological Effects:
Propranolol has a number of biochemical and physiological effects on the body. In addition to reducing heart rate and blood pressure, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has been shown to reduce the release of stress hormones such as cortisol and adrenaline. Propranolol has also been shown to reduce the activity of the amygdala, a brain region that is involved in the processing of emotional memories.
Vorteile Und Einschränkungen Für Laborexperimente
Propranolol has several advantages and limitations for use in lab experiments. One advantage is that it is a well-established medication with a known mechanism of action, making it a reliable tool for researchers. However, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride can also have off-target effects on other receptors in the body, which can complicate the interpretation of results. In addition, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride can have variable effects depending on the individual, which can make it difficult to replicate results across different subjects.
Zukünftige Richtungen
There are several future directions for research on 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride. One area of interest is the use of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride in the treatment of addiction. Propranolol has been shown to reduce the craving for drugs such as cocaine and alcohol, making it a promising treatment option for individuals with addiction. Another area of interest is the use of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride in the treatment of chronic pain. Propranolol has been shown to reduce the sensitivity of the nervous system to pain, making it a potential treatment option for individuals with chronic pain conditions. Finally, there is ongoing research into the use of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride in the treatment of cancer. Propranolol has been shown to have anti-tumor effects in preclinical studies, making it a potential adjunct therapy for cancer patients.
Synthesemethoden
The synthesis of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride involves several steps, starting with the reaction of 1-(dimethylamino)propan-2-ol with phosgene to form 1-(chloromethyl)-3-(dimethylamino)-2-propanol. This intermediate is then reacted with 4-isopropyl-2-methylphenol in the presence of a base catalyst to form the final product, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride. The synthesis of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Propranolol has been the subject of extensive scientific research due to its unique pharmacological properties. One of the most well-known applications of 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride is in the treatment of anxiety disorders, particularly post-traumatic stress disorder (PTSD). Propranolol has been shown to reduce the emotional intensity of traumatic memories, making it a promising treatment option for individuals with PTSD. In addition, 1-(dimethylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has also been studied for its potential to treat other psychiatric disorders, such as social anxiety disorder and panic disorder.
Eigenschaften
IUPAC Name |
1-(dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11(2)15-7-6-14(8-12(15)3)18-10-13(17)9-16(4)5;/h6-8,11,13,17H,9-10H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYVESKIQNZKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN(C)C)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B6062377.png)
hydrazone](/img/structure/B6062389.png)
![2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6062397.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6062398.png)
![N'-cyclopentyl-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062407.png)
![[4-({2-[(3-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B6062415.png)
![N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6062426.png)
![2,6-bis[2-(3-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6062433.png)


![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6062455.png)
![3-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6062459.png)
![7-(dimethylamino)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6062462.png)
